3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline is a complex organic compound characterized by its unique molecular structure, which includes an oxazole ring, a biphenyl group, and a dimethylaniline moiety. This compound belongs to the family of oxazole derivatives, known for their diverse biological activities and applications in medicinal chemistry. The compound's chemical formula is and it has a molecular weight of approximately 340.4 g/mol.
This compound can be synthesized or purchased from various chemical suppliers and is primarily utilized in research settings. Its CAS number is 83959-78-8, which is essential for identification in databases and procurement.
3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline is classified under organic compounds with heterocyclic structures. Specifically, it falls under the category of oxazoles, which are five-membered rings containing nitrogen and oxygen atoms. The presence of the biphenyl group further categorizes it as an aromatic compound with potential applications in various fields including chemistry and pharmacology.
The synthesis of 3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline typically involves multi-step organic reactions. Key methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline features:
Property | Value |
---|---|
CAS Number | 83959-78-8 |
Molecular Formula | |
Molecular Weight | 340.4 g/mol |
IUPAC Name | N,N-dimethyl-3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI | InChI=1S/C23H20N2O/c1-25(2)21... |
SMILES | CN(C)C1=CC=CC(=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For example:
The mechanism of action for 3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline involves its interaction with specific biological targets:
The physical properties of 3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline include:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reacts with oxidizing agents |
3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline has diverse applications in scientific research:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in ongoing research endeavors across multiple disciplines.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4